molecular formula C10H7N3O2 B1490009 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol CAS No. 1707394-41-9

2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol

Cat. No. B1490009
CAS RN: 1707394-41-9
M. Wt: 201.18 g/mol
InChI Key: PSCDPUCMIANNOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of pyrazolo[3,4-b]pyridines involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride, followed by treatment with excess P2S5 to afford the corresponding carbothioamide, which is then oxidized to yield the final product .

Scientific Research Applications

Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine scaffold, which is structurally similar to 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol , has been extensively studied for its antimicrobial properties. These compounds have shown potential as antibacterial and antifungal agents . The presence of the furan ring can contribute to the bioactivity, making this compound a candidate for developing new antimicrobial drugs.

Anticancer Agents

Compounds with the pyrazolo[1,5-a]pyrimidine core are also being evaluated for their anticancer activities. They have been found to exhibit promising results against various cancer cell lines, indicating that 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol could serve as a lead compound in the design of new anticancer drugs .

Fluorophores for Biological Imaging

The pyrazolo[1,5-a]pyrimidine derivatives are identified as strategic compounds for optical applications. They can be used as fluorophores due to their tunable photophysical properties, which are beneficial for studying the dynamics of intracellular processes and chemosensors . This suggests that 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol could be used in designing new probes for bioimaging.

Organic Light-Emitting Devices (OLEDs)

The electronic structure of pyrazolo[1,5-a]pyrimidines allows them to be used in OLEDs. The electron-donating groups on the fused ring can improve absorption and emission behaviors, making 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol a potential candidate for developing new materials for OLED technology .

Chelating Agents

Due to the presence of heteroatoms like nitrogen and oxygen, compounds like 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol can act as chelating agents. They can bind to metal ions, which is useful in various fields including medicinal chemistry and environmental science .

Synthesis of Heterocyclic Compounds

The pyrazolo[1,5-a]pyrimidine moiety is a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity can be utilized to create a wide array of derivatives with potential applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

2-(furan-2-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10-8-6-7(9-2-1-5-15-9)12-13(8)4-3-11-10/h1-6H,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCDPUCMIANNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CNC(=O)C3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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